molecular formula C15H25NO3 B2987882 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide CAS No. 899962-86-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide

Cat. No.: B2987882
CAS No.: 899962-86-8
M. Wt: 267.369
InChI Key: SYNNKBFDZCSJKE-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a spirocyclic ether and an amide group

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c17-14(12-6-2-1-3-7-12)16-10-13-11-18-15(19-13)8-4-5-9-15/h12-13H,1-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNNKBFDZCSJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the spirocyclic ether core. One common approach is to start with a suitable diol precursor, which undergoes cyclization under acidic conditions to form the spirocyclic ether. Subsequent functionalization introduces the cyclohexanecarboxamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology has explored the potential of this compound as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.

Medicine: In medicine, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide has shown promise in preclinical studies for its pharmacological properties. It may be investigated for its potential use in treating various diseases.

Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to downstream effects in biological pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chlorobenzamide

Uniqueness: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide stands out due to its unique spirocyclic structure and the presence of the cyclohexanecarboxamide group. This combination of features distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.

Biological Activity

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide, with CAS number 899958-51-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H25N3O3
  • Molecular Weight : 295.76 g/mol
  • Structure : The compound features a spirocyclic structure which is indicative of unique chemical properties that can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Spiro compounds have been shown to exhibit a broad spectrum of antimicrobial activities. This compound may act against both Gram-positive and Gram-negative bacteria through mechanisms that disrupt cell wall synthesis or function.
  • Anti-inflammatory Effects : The presence of the dioxaspiro structure may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Antimicrobial Testing Results

A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus625
Escherichia coli>2000
Pseudomonas aeruginosa1250
Klebsiella pneumoniae>2000
Enterococcus faecalis625

These results indicate that the compound exhibits significant activity against certain strains, particularly Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while showing limited efficacy against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Study on Antimicrobial Properties

In a study published in MDPI, derivatives of similar dioxaspiro compounds were evaluated for their antibacterial properties. The findings highlighted that compounds with structural similarities to this compound demonstrated potent antimicrobial activities against multi-drug resistant strains of bacteria . This suggests a potential pathway for developing new antibiotics from this class of compounds.

Anti-inflammatory Activity

Research has indicated that spiro compounds can modulate inflammatory responses. A study focusing on the anti-inflammatory effects of related compounds found that they could reduce the levels of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Spiro Compound : Initial synthesis involves creating the dioxaspiro structure from appropriate precursors through cyclization reactions.
  • Acylation Reaction : The final step includes acylation with cyclohexanecarboxylic acid derivatives to yield the target compound.

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